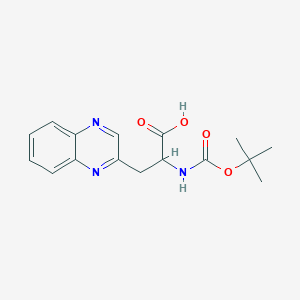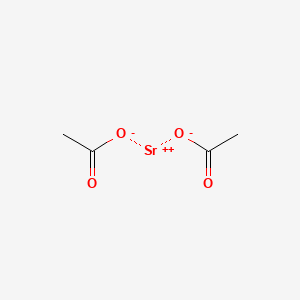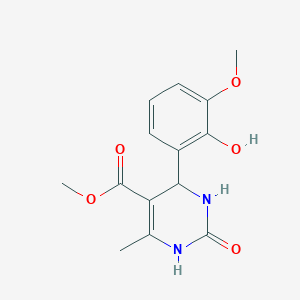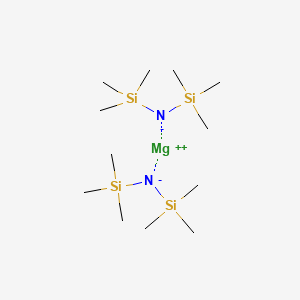![molecular formula C28H8F14 B12056150 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene CAS No. 1067426-44-1](/img/structure/B12056150.png)
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: is a fluorinated organic compound with the molecular formula C28H8F14 and a molecular weight of 610.34 g/mol . This compound is known for its high thermal stability and unique electronic properties, making it a promising candidate for use in organic electronics, particularly as an n-type semiconductor in Organic Field Effect Transistor (OFET) devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene typically involves the following steps :
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene.
Palladium-Catalyzed Cross-Coupling: The 9,10-dichlorooctafluoroanthracene undergoes a palladium-catalyzed cross-coupling reaction with aryl boronic acids or terminal alkynes to form 9,10-diaryloctafluoroanthracenes.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly with nucleophiles, due to the presence of electron-withdrawing fluorine atoms.
Cross-Coupling Reactions: As mentioned earlier, it can undergo palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aryl Boronic Acids: Commonly used in the synthesis of diaryloctafluoroanthracenes.
Terminal Alkynes: Also used in cross-coupling reactions to form the final product.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic electronic applications .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene has several scientific research applications:
Organic Electronics: As an n-type semiconductor in OFET devices, it offers high electron mobility and stability.
Optics Research: Its impressive fluorescence properties make it useful in optics research.
Material Science: The compound’s unique electronic properties are explored for developing advanced materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene primarily involves its role as an n-type semiconductor. The presence of multiple fluorine atoms enhances electron affinity, facilitating efficient electron transport in OFET devices . The ethynyl bridges in some derivatives allow for efficient molecular stacking, further enhancing electron transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(2,4,6-trimethylphenyl)ethynyl anthracene
Uniqueness
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene stands out due to its high thermal stability, impressive fluorescence, and excellent electron transport properties. These characteristics make it a valuable material for advanced electronic and optical applications .
Eigenschaften
CAS-Nummer |
1067426-44-1 |
|---|---|
Molekularformel |
C28H8F14 |
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C28H8F14/c29-19-15-13(9-1-5-11(6-2-9)27(37,38)39)16-18(22(32)26(36)24(34)20(16)30)14(17(15)21(31)25(35)23(19)33)10-3-7-12(8-4-10)28(40,41)42/h1-8H |
InChI-Schlüssel |
FFUQDRYCGMPMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C5=CC=C(C=C5)C(F)(F)F)C(=C(C(=C3F)F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


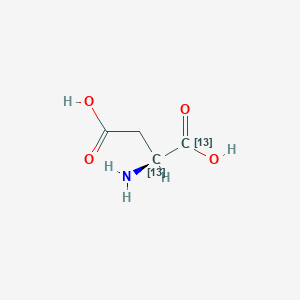
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
